molecular formula C6H3Cl2FO2S B3039124 2,3-Dichlorobenzene-1-sulfonyl fluoride CAS No. 98566-97-3

2,3-Dichlorobenzene-1-sulfonyl fluoride

Cat. No. B3039124
CAS RN: 98566-97-3
M. Wt: 229.06 g/mol
InChI Key: FNXHXUGJBKXHFS-UHFFFAOYSA-N
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Description

“2,3-Dichlorobenzene-1-sulfonyl fluoride” is a chemical compound that is part of the sulfonyl fluoride group . Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .


Synthesis Analysis

The synthesis of sulfonyl fluorides has been achieved through various methods. One such method involves the use of an organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone. This complex catalyzes the synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H3Cl2FO2S . It has an average mass of 245.511 Da and a monoisotopic mass of 243.891937 Da .


Chemical Reactions Analysis

Sulfonyl fluorides, including “this compound”, are involved in various chemical reactions. For instance, they participate in electrophilic aromatic substitution reactions . In these reactions, the sulfonyl fluoride acts as an electrophile, attacking the carbon atoms of the aromatic ring .

Scientific Research Applications

Synthesis and Chemical Biology

Sulfonyl fluorides, including compounds like 2,3-Dichlorobenzene-1-sulfonyl fluoride, are valuable synthetic motifs in various applications. Their role in sulfur(VI) fluoride exchange-based "click chemistry" is particularly significant. Laudadio et al. (2019) developed an environmentally benign electrochemical approach for preparing sulfonyl fluorides, highlighting their broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019). Similarly, Xu et al. (2019) introduced a method for synthesizing aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation, suitable for modifying natural products and drugs (Xu et al., 2019).

Drug Discovery and Molecular Pharmacology

Sulfonyl fluorides are increasingly being used as reactive probes in chemical biology and molecular pharmacology due to their unique biological activity. King et al. (2023) focused on the metabolic stability of aryl sulfonyl fluorides, crucial for their application in medicinal chemistry and radiochemistry (King et al., 2023).

Synthetic Chemistry

In synthetic chemistry, sulfonyl fluorides play a significant role in creating new molecular structures. Nie et al. (2020) developed a radical fluorosulfonylation of alkenes, providing a new access to alkenyl sulfonyl fluorides and further extension to late-stage fluorosulfonylation of natural products (Nie et al., 2020). Additionally, Frye et al. (2021) presented a radical 1,2-difunctionalization of unactivated alkenes via FSO2-radical addition for accessing β-alkynyl-fluorosulfonylalkanes (Frye et al., 2021).

Mechanism of Action

The mechanism of action of “2,3-Dichlorobenzene-1-sulfonyl fluoride” involves the generation of fluorosulfonyl radicals. These radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . They participate in the synthesis of diverse functionalized sulfonyl fluorides .

Safety and Hazards

Sulfonyl fluorides, including “2,3-Dichlorobenzene-1-sulfonyl fluoride”, can cause severe skin burns and eye damage. They may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, eye protection, and face protection when handling these compounds .

Future Directions

The future directions in the field of sulfonyl fluorides involve the development of more environmentally friendly and sustainable methodologies for their synthesis . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a promising approach . This approach is expected to inspire additional novel methods to access diverse sulfonyl fluorides .

properties

IUPAC Name

2,3-dichlorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXHXUGJBKXHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98566-97-3
Record name 98566-97-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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